N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide is a useful research compound. Its molecular formula is C32H18Cl4N4O3S2 and its molecular weight is 712.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound 4,4’-oxybis(N-(4-(3,4-dichlorophenyl)thiazol-2-yl)benzamide) is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .
Mode of Action
Thiazole derivatives have been known to exhibit diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The specific mode of action would depend on the specific target it interacts with.
Biochemical Pathways
Thiazole derivatives have been known to interact with various biochemical pathways depending on their specific targets .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether could potentially influence their bioavailability and pharmacokinetic properties.
Result of Action
Thiazole derivatives have been known to exhibit diverse biological activities , which could potentially result in various molecular and cellular effects.
Properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[4-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H18Cl4N4O3S2/c33-23-11-5-19(13-25(23)35)27-15-44-31(37-27)39-29(41)17-1-7-21(8-2-17)43-22-9-3-18(4-10-22)30(42)40-32-38-28(16-45-32)20-6-12-24(34)26(36)14-20/h1-16H,(H,37,39,41)(H,38,40,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORRHEBNFCUFFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)OC4=CC=C(C=C4)C(=O)NC5=NC(=CS5)C6=CC(=C(C=C6)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H18Cl4N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.